molecular formula C14H22OSi B1251835 p-(t-BUTYLDIMETHYLSILOXY)STYRENE CAS No. 84494-81-5

p-(t-BUTYLDIMETHYLSILOXY)STYRENE

Cat. No. B1251835
CAS RN: 84494-81-5
M. Wt: 234.41 g/mol
InChI Key: QVPBMCKCBQURHP-UHFFFAOYSA-N
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Description

P-(t-BUTYLDIMETHYLSILOXY)STYRENE, also known as tert-butyl- (4-ethenylphenoxy)-dimethylsilane, is a chemical compound with the molecular formula C14H22OSi . It is also known by other names such as 4- (t-butyldimethylsilyloxy)styrene and 4- (T-Butyldimethylsiloxy)Styrene .


Molecular Structure Analysis

The molecular weight of p-(t-BUTYLDIMETHYLSILOXY)STYRENE is 234.41 g/mol . The InChI representation of its structure is InChI=1S/C14H22OSi/c1-7-12-8-10-13 (11-9-12)15-16 (5,6)14 (2,3)4/h7-11H,1H2,2-6H3 . The Canonical SMILES representation is CC (C) (C) [Si] (C) (C)OC1=CC=C (C=C1)C=C .


Physical And Chemical Properties Analysis

P-(t-BUTYLDIMETHYLSILOXY)STYRENE has a boiling point of 80°C at 0.075 mmHg and a density of 0.922 g/mL . Its refractive index at 20°C is 1.5091 . It has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Safety And Hazards

P-(t-BUTYLDIMETHYLSILOXY)STYRENE is a combustible liquid and causes serious eye irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl-(4-ethenylphenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPBMCKCBQURHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84516-63-2
Record name Silane, (1,1-dimethylethyl)(4-ethenylphenoxy)dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84516-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60451332
Record name 4-(t-butyldimethylsilyloxy)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(t-BUTYLDIMETHYLSILOXY)STYRENE

CAS RN

84494-81-5
Record name 4-(t-butyldimethylsilyloxy)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-OSi-St chain transfer agent was synthesized in two steps. In a 500 ml flask equipped with a magnetic stirring bar, 70.4 g of imidazole was mixed with 52.4 g (0.42 mol) of 4-hydroxybenzaldehyde and 77.4 g of t-butyldimethylsilyl chloride in THF solution. The mixture was stirred at ambient temperature for 4 hours before being poured into cold water. The organic layer was separated and extracted with ether, then dried with magnesium sulfate. After evaporating the solvent, 94 g of 4-(t-butyldimethylsilyloxy)benzaldehyde (90% yield), a deep yellow color liquid, was obtained. The second reaction step was performed under a nitrogen atmosphere. In a 500 ml flask equipped with a magnetic stirring bar, 123.6 g of methyltriphenylphosphonium bromide suspended in THF was treated with 149.6 ml of n-butyllithium (2.5M in hexane). After 1 hour, 80.0 g of 4-(t-butyldimethylsilyloxy)benzaldehyde was introduced dropwise into the red solution. The mixture was stirred overnight at room temperature and then poured into cold water. The organic layer was separated by ether extraction and dried with magnesium sulfate. Further purification was performed by distillation under vacuum (10 Torr) at elevated temperature (80° C.). 65 g of p-OSi-St was obtained with a yield of more than 90%. Its structure was confirmed by 1H NMR spectrum.
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Synthesis routes and methods II

Procedure details

The concentrated 4-vinylphenol solution above and 10 mL (7.3 g, 0,072 mol) of triethylamine (TEA) were transferred to a 1 L 3 neck round-bottomed flask fitted with a mechanical stirrer, pressure-equalized addition funnel, reflux condenser, and argon inlet tube. A solution of 75 g (0.5 mol) Of t-butyldimethylchlorosilane and 75 mL (55 9, 0.54 mol) of dry TEA in 50 mL of methylene chloride was added through the addition funnel over 45 minutes. The reaction mixture turned pink and remained clear for quite some time. Considerable heat was evolved, particularly in the early stages of the addition, necessitating cooling the mixture in ice occasionally. The mixture was stirred at room temperature for 10 hrs., being stored in the freezer if necessary to complete the following day.
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75 mL
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50 mL
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